molecular formula C12H17N5 B5501479 6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5501479
M. Wt: 231.30 g/mol
InChI Key: VYHYHIKZSGKSNC-UHFFFAOYSA-N
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Description

6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C12H17N5 and its molecular weight is 231.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is 231.14839556 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Synthesis

  • Synthesis and Rearrangement

    A study detailed the thermal rearrangement of a closely related compound, 7-allyloxy-5, 6-dimethyl-s-triazolo [1, 5-a] pyrimidine, leading to various rearrangement products. This demonstrates the compound's potential for chemical modification and the exploration of its derivatives (Makisumi, 1963).

  • Novel Synthesis Methods

    Research has developed new methods for synthesizing derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, showing the compound's versatility in chemical reactions. These derivatives have displayed various biological activities, such as antitumor, antiviral, and antimicrobial properties (Fizer, Slivka, & Lendel, 2013).

Potential Biological Activities

  • Antimicrobial and Antifungal Activities

    A study synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and tested their in vitro antimicrobial and antifungal activities, indicating the compound's potential in developing new antimicrobial agents (Komykhov et al., 2017).

  • Antitumor and Antimicrobial Activities

    Another research focused on enaminones as building blocks for synthesizing substituted pyrazoles, showing antitumor and antimicrobial activities. This highlights the potential of N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives in medical research (Riyadh, 2011).

Crystal Structure Analysis

  • Molecular and Crystal Structure: A study provided detailed insights into the crystal structure of a related compound, aiding in the understanding of its chemical behavior and potential interactions with biological targets (Dolzhenko et al., 2011).

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines in biological systems is diverse and depends on their specific structure and substituents . They have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines depend on their specific structure and substituents .

Future Directions

The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.

Properties

IUPAC Name

6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-5-7-13-11-10(6-2)8(3)14-12-15-9(4)16-17(11)12/h5,13H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHYHIKZSGKSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=NC(=N2)C)N=C1C)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.